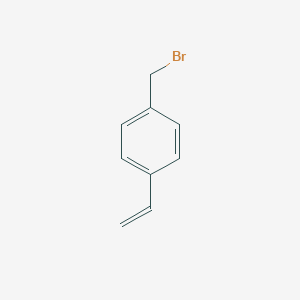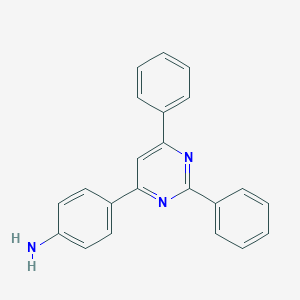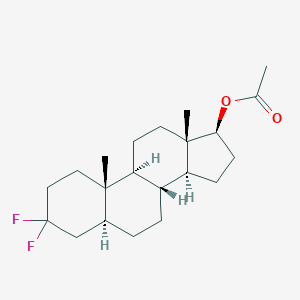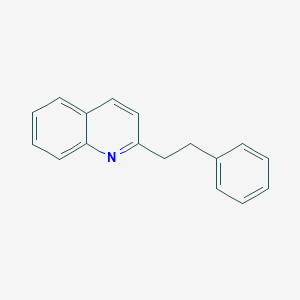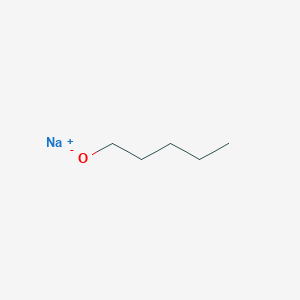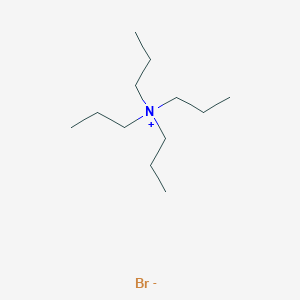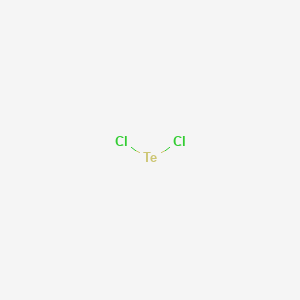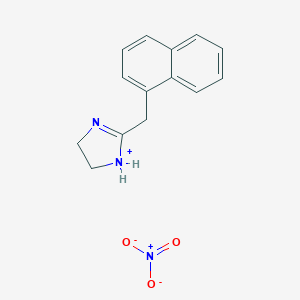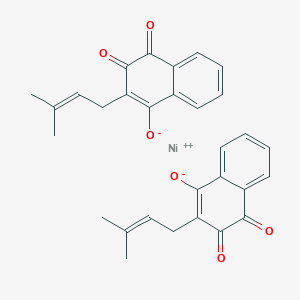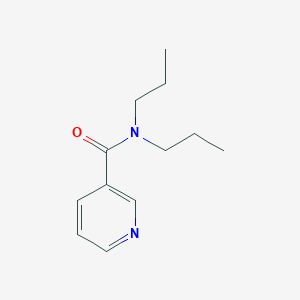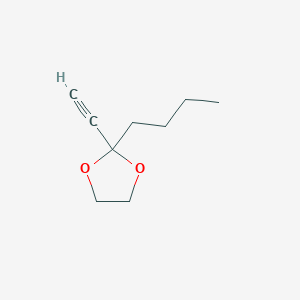
2-Butyl-2-ethynyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-2-ethynyl-1,3-dioxolane, also known as BED, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. BED belongs to the class of compounds known as dioxolanes, which are characterized by a six-membered ring containing two oxygen atoms. BED is a highly reactive compound that has been used in a variety of chemical reactions, and its unique chemical properties make it a promising candidate for use in scientific research.
Mechanism Of Action
The mechanism of action of 2-Butyl-2-ethynyl-1,3-dioxolane is not fully understood, but it is believed to be related to its ability to form stable complexes with certain chemical compounds. 2-Butyl-2-ethynyl-1,3-dioxolane has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical And Physiological Effects
2-Butyl-2-ethynyl-1,3-dioxolane has been shown to have a variety of biochemical and physiological effects, including the ability to reduce oxidative stress and inflammation, and to protect against certain types of cellular damage. 2-Butyl-2-ethynyl-1,3-dioxolane has also been shown to have potential anticancer and antiviral properties, although further research is needed to fully understand these effects.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-Butyl-2-ethynyl-1,3-dioxolane in lab experiments is its unique chemical properties, which make it a versatile reagent for a variety of chemical reactions. However, 2-Butyl-2-ethynyl-1,3-dioxolane is also highly reactive and can be difficult to handle, which may limit its use in certain experiments. Additionally, the potential toxicity of 2-Butyl-2-ethynyl-1,3-dioxolane must be carefully considered when using it in lab experiments.
Future Directions
There are many potential future directions for research on 2-Butyl-2-ethynyl-1,3-dioxolane, including further studies on its potential therapeutic applications, such as in drug delivery systems or as an antioxidant. Additionally, further research is needed to fully understand the mechanism of action of 2-Butyl-2-ethynyl-1,3-dioxolane and its potential biochemical and physiological effects. Finally, new synthesis methods for 2-Butyl-2-ethynyl-1,3-dioxolane may be developed to improve its purity and yield, making it more useful for scientific research.
Synthesis Methods
2-Butyl-2-ethynyl-1,3-dioxolane can be synthesized using a variety of methods, including the reaction of butyl lithium with ethynyl alcohol, followed by reaction with formaldehyde and acetic anhydride. This method has been shown to produce high yields of 2-Butyl-2-ethynyl-1,3-dioxolane with good purity.
Scientific Research Applications
2-Butyl-2-ethynyl-1,3-dioxolane has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a solvent in chemical reactions, and as a stabilizer for certain chemical compounds. 2-Butyl-2-ethynyl-1,3-dioxolane has also been studied for its potential use in drug delivery systems, due to its ability to form stable complexes with certain drugs.
properties
CAS RN |
128957-79-9 |
|---|---|
Product Name |
2-Butyl-2-ethynyl-1,3-dioxolane |
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-butyl-2-ethynyl-1,3-dioxolane |
InChI |
InChI=1S/C9H14O2/c1-3-5-6-9(4-2)10-7-8-11-9/h2H,3,5-8H2,1H3 |
InChI Key |
OHEXQBHJPSILGE-UHFFFAOYSA-N |
SMILES |
CCCCC1(OCCO1)C#C |
Canonical SMILES |
CCCCC1(OCCO1)C#C |
synonyms |
1,3-Dioxolane, 2-butyl-2-ethynyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



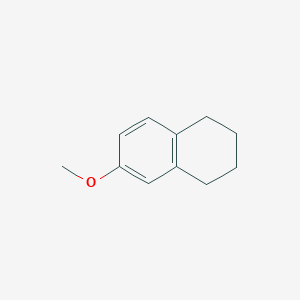
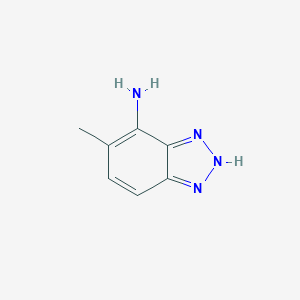
![Thiourea, [2-(trifluoromethyl)phenyl]-](/img/structure/B156821.png)
